2-(1H-Imidazol-1-yl)ethyl methyl carbonate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
798571-50-3 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl methyl carbonate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)12-5-4-9-3-2-8-6-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
KAOLBFIMVUSZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
Choice of Base and Solvent:the Selection of the Base and Solvent System Plays a Crucial Role in Controlling the Reaction.
Base: Moderately strong bases such as potassium carbonate (K₂CO₃) or alkali metal hydroxides (e.g., KOH, NaOH) are frequently used. google.comnih.gov These bases are strong enough to deprotonate imidazole (B134444), forming the more nucleophilic imidazolide (B1226674) anion, but can be used in controlled amounts to avoid promoting further reactions.
Solvent: The reaction is often performed in non-reactive aromatic solvents like toluene (B28343) or in polar aprotic solvents such as dimethylformamide (DMF). google.comgoogle.com The choice of solvent can influence the solubility of the reactants and the imidazolide salt, thereby affecting the reaction rate and selectivity. For instance, a patented process for 1-alkylimidazoles specifies using a non-reactive aromatic solvent at elevated temperatures to ensure high yield and purity. google.com
Nature of the Alkylating Agent:the Synthesis of the 2 1h Imidazol 1 Yl Ethanol Precursor Can Be Achieved Using Various Electrophiles.
2-Haloethanols (e.g., 2-chloroethanol): These are common alkylating agents. The reaction proceeds via a standard nucleophilic substitution.
Ethylene (B1197577) Oxide/Ethylene Carbonate: Using ethylene oxide or ethylene carbonate presents an alternative, often greener, route. google.com Ethylene carbonate, in particular, is considered a safer alternative to the highly reactive and hazardous ethylene oxide gas. The reaction with ethylene carbonate can directly yield the desired hydroxyethyl-substituted imidazole (B134444). google.com
Temperature Control:careful Management of the Reaction Temperature is Essential. a Patented Process Highlights Heating the Mixture of Imidazole, Base, and Solvent to a Specific Temperature Range 75° C to 115° C Before Slowly Adding the Alkylating Agent.google.comthis Controlled Addition and Temperature Management Help Prevent Runaway Reactions and the Formation of Byproducts.
Pathways of Imidazole N-Alkylation
The formation of the N-C bond in this compound, a process known as N-alkylation, is a fundamental reaction of the imidazole ring. The regioselectivity of this reaction can be complex, as the deprotonated imidazole anion has two nucleophilic nitrogen atoms, which can lead to mixtures of regioisomers. reddit.com The mechanism and outcome of the alkylation are influenced by factors such as the alkylating agent, reaction conditions, and the nature of substituents on the imidazole ring. otago.ac.nz For instance, in basic media, alkylation is largely governed by polar and steric factors, where electron-withdrawing groups direct the incoming electrophile to the more remote, less hindered nitrogen atom. otago.ac.nz
The N-alkylation of imidazole typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.com This reaction involves a single, concerted step where the nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon of an alkylating agent, concurrently with the departure of a leaving group. wikipedia.orglibretexts.org The reaction rate is dependent on the concentration of both the imidazole and the alkylating agent, classifying it as a second-order reaction. libretexts.orgchemistrysteps.com
The key features of the SN2 mechanism are:
Backside Attack : The imidazole nucleophile attacks the carbon center from the side opposite to the leaving group, at an angle of 180°. byjus.commasterorganicchemistry.com This approach is favored as it allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile (the lone pair on the nitrogen) and the lowest unoccupied molecular orbital (LUMO) of the electrophile (the σ* antibonding orbital of the carbon-leaving group bond). wikipedia.orgchemistrysteps.com
Concerted Process : The formation of the new nitrogen-carbon bond and the breaking of the carbon-leaving group bond occur simultaneously. wikipedia.org
Inversion of Configuration : If the electrophilic carbon is a stereocenter, the SN2 reaction proceeds with an inversion of its stereochemical configuration, an outcome known as a Walden inversion. byjus.commasterorganicchemistry.com
The reaction passes through a high-energy transition state where the carbon atom being attacked is transiently pentacoordinate. wikipedia.orgchemistrysteps.com This transition state has a trigonal bipyramidal geometry, with the incoming nucleophile and the departing leaving group occupying the two axial positions. masterorganicchemistry.com Quantum chemical studies on the alkylation of imidazole with carbonates have helped to elucidate the structure of these transition states and the associated energy barriers. researchgate.net For example, the reaction between imidazole and ethylene carbonate involves the formation of a zwitterionic intermediate through a transition state with a significant energy barrier, where the C-O bond being broken is substantially elongated compared to its length in the starting material. researchgate.net
Table 1: Characteristics of the SN2 Transition State in Imidazole N-Alkylation
| Feature | Description |
| Geometry | Trigonal Bipyramidal |
| Hybridization of Carbon | Approximately sp2-hybridized wikipedia.org |
| Bonding | Partial bond formation between imidazole N and electrophilic C; Partial bond breaking between electrophilic C and leaving group chemistrysteps.commasterorganicchemistry.com |
| Coordination | Pentacoordinate carbon center wikipedia.org |
| Energy | Highest point on the potential energy diagram for the reaction libretexts.org |
In the SN2 reaction for the synthesis of N-alkylated imidazoles, the nature of the leaving group on the alkylating agent (e.g., an ethyl group precursor) is critical to the reaction rate. chemistrysteps.com A good leaving group is essential for the reaction to proceed efficiently because its departure is part of the rate-determining step. wikipedia.org The ability of a leaving group to depart is inversely related to its basicity; weaker bases are better leaving groups because they are more stable as anions. chemistrysteps.com
The most common and effective leaving groups in nucleophilic substitution reactions are halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, mesylate). chemistrysteps.com Hydroxide (B78521) (OH⁻) is a poor leaving group, and for alcohols to be used as alkylating agents, the hydroxyl group often needs to be converted into a better leaving group, for example, by protonation or conversion to a sulfonate ester. beilstein-journals.org The rate of the SN2 reaction is significantly affected by the leaving group's ability, generally following the trend I⁻ > Br⁻ > Cl⁻ > F⁻ for halides. chemistrysteps.com
Table 2: Relative Reactivity of Common Leaving Groups in SN2 Reactions
| Leaving Group | Formula | Conjugate Acid pKa | Leaving Group Ability |
| Iodide | I⁻ | -10 | Excellent |
| Bromide | Br⁻ | -9 | Very Good |
| Tosylate | TsO⁻ | -2.8 | Very Good |
| Chloride | Cl⁻ | -7 | Good |
| Fluoride | F⁻ | 3.2 | Poor |
| Hydroxide | OH⁻ | 15.7 | Very Poor |
Carbonate Reactivity and Decomposition Mechanisms
The methyl carbonate portion of this compound is an ester of carbonic acid and exhibits reactivity characteristic of carboxylic acid derivatives, particularly nucleophilic acyl substitution. researchgate.net The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
Like other esters, the methyl carbonate group can be hydrolyzed under either acidic or basic conditions to yield 2-(1H-imidazol-1-yl)ethanol, methanol (B129727), and carbonic acid (which decomposes to CO₂ and water). chemguide.co.uk
Acid-Catalyzed Hydrolysis : This is a reversible process typically carried out by heating the ester with a dilute mineral acid like HCl or H₂SO₄. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A weak nucleophile, such as water, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Following proton transfers, one of the alcohol moieties (either methanol or 2-(1H-imidazol-1-yl)ethanol) is eliminated as a leaving group, and subsequent deprotonation yields the final products. libretexts.orgyoutube.com To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk
Base-Promoted Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible. chemguide.co.uk A strong nucleophile, such as a hydroxide ion (from NaOH, for example), attacks the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org The reformation of the carbonyl double bond then expels an alkoxide leaving group. libretexts.orgyoutube.com This process results in the formation of a carboxylate salt (in this case, a methyl carbonate salt) and an alcohol. Because of its connection to soap making, the alkaline hydrolysis of esters is often termed saponification. chemguide.co.uk
The carbonate carbon in this compound is an electrophilic center that can undergo nucleophilic acyl substitution with a variety of nucleophiles. researchgate.net The general mechanism is a two-step addition-elimination process. First, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl group reforms by eliminating one of the attached alkoxy groups as a leaving group. youtube.com
Common nucleophilic substitution reactions at the carbonate carbon include:
Transesterification : Reaction with an alcohol (R'-OH) can displace one of the existing alcohol groups to form a new carbonate ester. This reaction is often catalyzed by an acid or a base. A more nucleophilic alcohol can displace a less nucleophilic one. wikipedia.org
Aminolysis : Reaction with ammonia (B1221849) or a primary or secondary amine (R'-NH₂) leads to the formation of a carbamate.
Reaction with Organometallic Reagents : Reagents like Grignard reagents can attack the carbonate carbon, though this can lead to a mixture of products.
Table 3: Products of Nucleophilic Substitution on this compound
| Nucleophile | Reagent Example | Product Type |
| Water / Hydroxide | H₂O / H⁺ or NaOH | Hydrolysis Products |
| Alcohol / Alkoxide | R'OH / H⁺ or R'O⁻ | Transesterification (New Carbonate) |
| Amine | R'NH₂ | Carbamate |
| Hydride | LiAlH₄ | Reduction to Alcohols |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org This reaction is most common for carboxylic acids, particularly those with a carbonyl group at the β-position, which can stabilize the transition state through a cyclic intermediate. masterorganicchemistry.comchemistrytalk.org
Direct decarboxylation of a stable carbonate ester like this compound is not a typical reaction pathway, as there is no readily available mechanism to form the stable CO₂ molecule. wikipedia.orgwikipedia.org However, decarboxylation can occur from intermediates derived from the carbonate ester. For instance, a plausible pathway involves the initial hydrolysis of the ester to form a carbonic acid monoester, such as 2-(imidazol-1-yl)ethyl hydrogen carbonate. These monoester species are less stable and can undergo decarboxylation to release CO₂ and the corresponding alcohol, 2-(1H-imidazol-1-yl)ethanol. researchgate.netmasterorganicchemistry.com This type of decarboxylation from a hydrogen carbonate intermediate has been proposed in the mechanism of imidazole alkylation with cyclic carbonates. researchgate.net
Intermolecular and Intramolecular Interactions During Reactions
A definitive experimental analysis of the intermolecular and intramolecular interactions of this compound during chemical reactions has not been reported. However, based on the known chemistry of analogous N-alkylimidazole and carbonate compounds, several types of interactions can be hypothesized to play a significant role in its reactivity.
Hypothetical Intermolecular Interactions:
Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor, while the N-H group of another imidazole molecule can act as a donor. In a reaction environment, solvent molecules or other reagents with hydrogen bond donor or acceptor capabilities would likely interact with these sites.
Dipole-Dipole Interactions: The carbonate group and the imidazole ring both possess significant dipole moments, which would lead to dipole-dipole interactions with other polar molecules in the reaction mixture.
π-π Stacking: The aromatic imidazole ring could participate in π-π stacking interactions with other aromatic systems, which could influence the orientation of molecules in the transition state.
Hypothetical Intramolecular Interactions:
Intramolecular Cyclization: A plausible intramolecular reaction could involve the nucleophilic attack of the N-3 atom of the imidazole ring on the carbonyl carbon of the carbonate group. This would lead to the formation of a cyclic intermediate or product. The feasibility of such a reaction would depend on the reaction conditions (e.g., presence of a base or catalyst) and the conformational flexibility of the ethyl linker.
Illustrative Table of Potential Interactions:
| Interaction Type | Potential Participating Groups | Significance in Reactivity |
| Hydrogen Bonding | Imidazole N-H, Imidazole N-3, Carbonyl Oxygen | Solvation effects, stabilization of intermediates |
| Dipole-Dipole | Carbonate group, Imidazole ring | Influence on molecular orientation and reaction rates |
| π-π Stacking | Imidazole ring | Pre-organization of reactants, stabilization of transition states |
| Intramolecular Nucleophilic Attack | Imidazole N-3 and Carbonyl Carbon | Potential for cyclization reactions |
This table is illustrative and based on general chemical principles, not on experimental data for this compound.
Spectroscopic Techniques for In Situ Mechanistic Elucidation (e.g., advanced NMR for transient intermediates)
The application of advanced spectroscopic techniques for the in-situ mechanistic elucidation of reactions involving this compound has not been documented. However, for analogous reactive systems, several powerful techniques are commonly employed to identify and characterize transient intermediates.
Advanced NMR Spectroscopy:
Variable-Temperature NMR (VT-NMR): By conducting NMR experiments at different temperatures, it is possible to slow down reaction rates and potentially observe the signals of short-lived intermediates.
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within a transient species, aiding in its structural identification.
Diffusion-Ordered Spectroscopy (DOSY): This technique can distinguish between species of different sizes in a reaction mixture, which can be useful for identifying the formation of intermediates or products.
Other Potential In Situ Spectroscopic Techniques:
Infrared (IR) and Raman Spectroscopy: These methods can be used to monitor changes in vibrational modes associated with specific functional groups (e.g., the carbonyl group of the carbonate) during a reaction.
Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect the mass-to-charge ratio of ions in solution, providing evidence for the presence of charged intermediates.
Table of Spectroscopic Techniques and Their Potential Applications:
| Technique | Information Provided | Potential Application to this compound Reactions |
| VT-NMR | Information on reaction kinetics and observation of thermally unstable intermediates. | To slow down a potential intramolecular cyclization and observe the cyclic intermediate. |
| 2D-NMR | Structural elucidation of unknown species in the reaction mixture. | To confirm the structure of any observed transient species. |
| In Situ IR/Raman | Real-time monitoring of changes in functional groups. | To follow the disappearance of the carbonate C=O stretch and the appearance of new vibrational bands. |
| ESI-MS | Detection of ionic intermediates. | To detect any charged intermediates formed during the reaction, such as a protonated imidazole. |
This table represents potential applications of these techniques and is not based on published studies for the specified compound.
Reactions Involving the Imidazole Heterocycle
The imidazole ring is an electron-rich aromatic system, making it susceptible to various transformations. Its reactivity is influenced by the presence of two nitrogen atoms, one of which is pyrrole-like and contributes to the aromatic π-system, while the other is pyridine-like and presents a basic site for reactions.
The imidazole ring is highly activated towards electrophilic aromatic substitution, more so than other aromatic heterocycles like pyrazole. uobabylon.edu.iqglobalresearchonline.net Substitution reactions typically occur at the C4 and C5 positions, which are electronically favored over the C2 position. globalresearchonline.net Attack at the C2 position is generally disfavored due to the formation of a less stable intermediate. uobabylon.edu.iq
Common electrophilic substitution reactions applicable to the imidazole moiety include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the imidazole ring, typically at the 4- or 5-position. uobabylon.edu.iq
Sulfonation: Reaction with fuming sulfuric acid (oleum) can lead to the corresponding imidazole-4-sulfonic acid. uobabylon.edu.iq
Halogenation: Imidazole readily reacts with halogens. For instance, bromination in an appropriate solvent can lead to the substitution of hydrogen atoms on the ring with bromine. uobabylon.edu.iq
| Reaction | Reagents | Typical Position of Substitution | Product Type |
| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | Nitro-substituted imidazole derivative |
| Sulfonation | H₂S₂O₇ (Oleum) | C4 or C5 | Imidazolesulfonic acid derivative |
| Halogenation | Br₂, I₂ | C2, C4, C5 | Halogenated imidazole derivative |
In this compound, the N1 position of the imidazole ring is already substituted. The second nitrogen atom (N3), which is akin to the nitrogen in pyridine, possesses a lone pair of electrons and is nucleophilic. This site is available for further substitution, primarily through alkylation.
Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide), results in the formation of quaternary imidazolium (B1220033) salts. uobabylon.edu.iq This transformation introduces a positive charge to the imidazole ring, significantly altering the electronic properties and solubility of the molecule. The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent. otago.ac.nz A variety of alkylating agents and reaction conditions have been developed for the N-alkylation of imidazoles, highlighting the versatility of this transformation. nih.govnih.govbeilstein-journals.org
| Reaction Type | Reagent Example | Site of Reaction | Product Class |
| N-Alkylation | Methyl Iodide (CH₃I) | N3 | 1- (2-(methoxycarbonyloxy)ethyl)-3-methyl-1H-imidazol-3-ium iodide |
The pyridine-like nitrogen (N3) of the imidazole ring is a well-established coordination site for a wide array of metal ions. wikipedia.orgresearchgate.net This nitrogen atom acts as a pure sigma-donor ligand, binding to metals to form coordination complexes. wikipedia.org The imidazole moiety is considered a versatile ligand in coordination chemistry due to its ability to form stable complexes with numerous transition metals. wikipedia.orgacs.orgrsc.org
The imidazole portion of this compound can coordinate with various metal dications to form octahedral or square planar complexes, depending on the metal ion. wikipedia.org For example, it can form hexakis complexes with ions like Fe²⁺, Co²⁺, and Ni²⁺, or square planar complexes with Cu²⁺ and Pd²⁺. wikipedia.org This coordinating ability is fundamental to the role of the histidine-imidazole side chain in metalloproteins. wikipedia.org
| Metal Ion Example | Typical Coordination Geometry | Product Type |
| Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Octahedral ([M(L)₆]²⁺) | Metal-imidazole complex |
| Cu²⁺, Pd²⁺, Pt²⁺ | Square Planar ([M(L)₄]²⁺) | Metal-imidazole complex |
Transformations of the Methyl Carbonate Ester
The methyl carbonate group is an ester of carbonic acid and is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for transformations such as hydrolysis and transcarbonylation.
The methyl carbonate ester can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding alcohol, 2-(1H-imidazol-1-yl)ethanol. reddit.com Base-catalyzed hydrolysis, or saponification, is a common method for cleaving ester bonds. thieme-connect.de
Using an aqueous solution of a base, such as an alkali metal hydroxide (e.g., lithium hydroxide) or carbonate (e.g., potassium carbonate), the carbonate ester is hydrolyzed. thieme-connect.depsu.edugoogle.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbonate. This process ultimately liberates the primary alcohol, 2-(1H-imidazol-1-yl)ethanol, along with methanol and carbon dioxide (which is converted to carbonate or bicarbonate under the basic conditions). The stability of carbonate esters under basic conditions can be greater than that of corresponding carboxylate esters. nih.gov
| Reaction | Conditions | Key Reagent | Primary Products |
| Base-Catalyzed Hydrolysis | Aqueous solution, room temp. or heating | LiOH or K₂CO₃ | 2-(1H-imidazol-1-yl)ethanol, Methanol, CO₂ |
| Acid-Catalyzed Hydrolysis | Aqueous acid | H⁺ (e.g., HCl) | 2-(1H-imidazol-1-yl)ethanol, Methanol, CO₂ |
Carbonate esters can undergo a transesterification-type reaction, often referred to as transcarbonylation, where one alcohol component is exchanged for another. wikipedia.orgresearchgate.net In this process, a more nucleophilic or less volatile alcohol can displace a less nucleophilic or more volatile alcohol from the carbonate ester. wikipedia.org
For this compound, reaction with a different alcohol (R'-OH) in the presence of a suitable catalyst can lead to the formation of a new carbonate ester, 2-(1H-Imidazol-1-yl)ethyl R' carbonate, with the concurrent release of methanol. The equilibrium of this reaction can often be driven towards the product by removing the more volatile methanol. wikipedia.org This reaction is a key method for the synthesis of various organic carbonates from a common precursor. researchgate.net
| Reaction | Reagents | Product | Byproduct |
| Transcarbonylation | R'-OH, Catalyst | 2-(1H-Imidazol-1-yl)ethyl R' carbonate | Methanol |
Conversion to Other Carbonyl Derivatives
The methyl carbonate moiety in this compound is susceptible to nucleophilic attack, allowing for its conversion into other carbonyl derivatives such as carbamates and, through hydrolysis, back to the parent alcohol.
One of the primary transformations of the methyl carbonate group is its reaction with amines, a process known as aminolysis, to yield carbamates. This reaction involves the displacement of the methoxy (B1213986) group by an amine. The reaction can be performed with primary or secondary amines and can be catalyzed by bases. This method is a valuable tool for introducing diverse functionalities into the molecule, which can significantly alter its biological and chemical properties. For instance, the reaction with a generic amine (R¹R²NH) would yield the corresponding N,N-disubstituted carbamate.
Hydrolysis of the methyl carbonate group, typically under acidic or basic conditions, results in the formation of 2-(1H-imidazol-1-yl)ethanol. This reaction effectively removes the methyl carbonate protecting group, liberating the hydroxyl functionality for further chemical modifications.
| Transformation | Reagents and Conditions | Product | Notes |
| Aminolysis | Primary or secondary amine (R¹R²NH), optional base catalyst, suitable solvent (e.g., THF, CH₃CN) | 2-(1H-Imidazol-1-yl)ethyl (R¹)(R²)carbamate | A versatile method for introducing a wide range of functional groups. |
| Hydrolysis | Acid (e.g., HCl) or base (e.g., NaOH) in an aqueous solution | 2-(1H-Imidazol-1-yl)ethanol | Useful for deprotection to reveal the parent alcohol. |
Reactions Involving the Ethyl Linker
The ethyl linker between the imidazole ring and the methyl carbonate group presents opportunities for further derivatization, although these transformations are generally less common than reactions at the carbonate functionality.
Functionalization of the Ethyl Chain
Direct functionalization of the ethyl chain in this compound is not extensively documented in scientific literature. The presence of the imidazole ring and the carbonate group can influence the reactivity of the ethyl linker. In principle, reactions such as oxidation or halogenation could be envisioned, but these would likely require carefully controlled conditions to avoid side reactions with the imidazole ring or the carbonate group.
Derivatization strategies for similar N-substituted imidazoles often involve the synthesis of a pre-functionalized side chain which is then attached to the imidazole ring. This synthetic approach typically offers better control and higher yields than attempting to directly functionalize the ethyl chain of the pre-formed molecule.
Cleavage Reactions of the Ethylene Bridge
The cleavage of the ethylene bridge in this compound, which involves breaking the N-C bond between the imidazole ring and the ethyl group, is a challenging transformation. The N-alkyl bond in N-substituted imidazoles is generally stable under many reaction conditions.
Role As a Synthetic Intermediate and Reagent in Advanced Organic Synthesis
Building Block for Complex Imidazole-Containing Architectures
The primary utility of 2-(1H-Imidazol-1-yl)ethyl methyl carbonate lies in its function as a building block for introducing the 2-(1H-imidazol-1-yl)ethyl side chain into more complex molecular frameworks. This specific substituent is of interest in medicinal chemistry and materials science.
In multistep syntheses, intermediates containing the 2-(1H-imidazol-1-yl)ethyl group are crucial for building target molecules with desired pharmacological or material properties. For instance, derivatives of 2-(1H-imidazol-1-yl)ethanol are used as precursors to create complex nitroimidazole-containing compounds. researchgate.net These syntheses often involve multiple steps where the imidazole-ethyl moiety is carried through the reaction sequence before being incorporated into the final product. The methyl carbonate group in the title compound offers a strategic advantage by acting as a good leaving group, facilitating the alkylation of various nucleophiles with the 2-(1H-imidazol-1-yl)ethyl group under relatively mild conditions. This reactivity makes it an effective precursor for elaborating molecular complexity. An example includes the synthesis of metronidazole (B1676534) derivatives, where the core alcohol structure, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is reacted to form esters or carbamates. nih.govnih.gov
The synthesis of N-substituted imidazoles is a fundamental process in organic chemistry, often achieved by reacting the imidazole (B134444) nucleus with an alkylating agent. nih.govresearchgate.net While this compound is itself an N-substituted imidazole, its primary role is not to create other simple N-substituted imidazoles but rather to serve as a pre-functionalized synthon. It delivers the entire CH₂CH₂-Im unit in a single step. This is particularly useful in constructing molecules where this side chain is known to be critical for biological activity or material function. For example, the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives involves linking the 2-(1H-imidazol-1-yl)ethyl group to a benzimidazole (B57391) core, a process for which the title compound is a suitable reagent. researchgate.net
Table 1: Selected Synthetic Applications
| Application Area | Role of 2-(1H-Imidazol-1-yl)ethyl moiety | Example Product Class |
|---|---|---|
| Multistep Synthesis | Core structural precursor | Nitroimidazole-containing derivatives researchgate.net |
| Medicinal Chemistry | Introduction of a bioactive side chain | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles researchgate.net |
Carbonyl Transfer Agent in Organic Reactions
While not its most documented application, this compound has the potential to act as a carbonyl transfer agent. This reactivity stems from the nature of the imidazole ring as an excellent leaving group, a principle that is well-established for related compounds like 1,1'-carbonyldiimidazole (B1668759) (CDI) and other imidazole carboxylates. tsijournals.commdpi.com CDI is a widely used reagent for synthesizing esters, amides, and ureas by transferring a carbonyl group. mdpi.com Similarly, ethyl imidazole-1-carboxylate (EImC) has been reported as an effective carbonylating agent for the synthesis of heterocyclic compounds like 1,2,4-oxadiazol-5(4H)-ones. tsijournals.com
By analogy, this compound could potentially react with nucleophiles (e.g., amines or alcohols) in two ways:
Alkylation: The nucleophile attacks the ethyl group, displacing the imidazole as the leaving group.
Carbonyl Transfer: The nucleophile attacks the carbonate carbonyl carbon, leading to the transfer of the methoxycarbonyl (-COOCH₃) group.
The specific reaction pathway would depend on the reaction conditions and the nature of the nucleophile. Its potential as a carbonyl transfer agent makes it an interesting candidate for developing novel synthetic methodologies.
Application in Diversification Strategies for Chemical Libraries
In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is essential for high-throughput screening. This compound is an ideal building block for such diversification strategies. Its bifunctional nature allows it to be readily incorporated into various molecular scaffolds.
For example, a research program might involve synthesizing a library of compounds to probe a biological target. By reacting a diverse set of starting materials (e.g., phenols, thiols, or amines) with this compound, a library of derivatives all containing the 2-(1H-imidazol-1-yl)ethyl moiety can be rapidly generated. This approach was effectively used in the synthesis of a series of 19 different 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives to explore their antiprotozoal activity. researchgate.net The ability to systematically modify one part of the molecule while keeping the imidazole-ethyl group constant allows for the exploration of structure-activity relationships (SAR).
Potential in Polymer Chemistry and Materials Science (as a monomer or modifying agent)
The imidazole functional group can impart unique properties to polymers, including thermal stability, conductivity, catalytic activity, and pH-responsiveness. While this compound is not a monomer itself, its core structure, 2-(1H-imidazol-1-yl)ethanol, can be easily converted into a polymerizable monomer.
A prime example is the synthesis of 2-(1H-Imidazol-1-yl)ethyl methacrylate (B99206) , a monomer that contains the imidazole-ethyl group attached to a polymerizable methacrylate unit. nih.gov This monomer can be polymerized or co-polymerized with other monomers to create a wide range of functional materials. The resulting polymers would feature pendant imidazole-ethyl side chains, which could be used for:
Metal Ion Coordination: The imidazole nitrogen atoms can coordinate with metal ions, leading to applications in catalysis or separation science.
pH-Responsive Materials: The imidazole ring has a pKa of approximately 7, meaning it can be protonated or deprotonated near physiological pH. This property can be exploited to create "smart" polymers that change their solubility or conformation in response to pH changes.
Biomaterials: Imidazole-containing polymers are being explored as alternatives to materials like poly(ethylene) glycol (PEG) in biomedical applications due to their hydrophilicity and functionalizability. escholarship.org
By serving as a key precursor to such monomers, this compound holds significant potential for the development of advanced polymers and materials.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,1'-Carbonyldiimidazole (CDI) |
| 2-(1H-Imidazol-1-yl)ethanol |
| 2-(1H-Imidazol-1-yl)ethyl methacrylate |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol |
| 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole |
| Ethyl imidazole-1-carboxylate (EImC) |
| Ethylchloroacetate |
| Metronidazole |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and conformational landscape of a molecule. tandfonline.comnih.gov For 2-(1H-Imidazol-1-yl)ethyl methyl carbonate, these calculations would reveal the most stable arrangements of its atoms in space.
The process begins with geometry optimization, where computational methods calculate the forces on each atom and adjust their positions until a minimum energy structure is found. nih.gov DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed for accurate structural predictions of imidazole (B134444) derivatives. tandfonline.comnih.govresearchgate.net
Key structural parameters that would be determined include:
Bond Lengths and Angles: Precise distances between atoms and the angles they form, defining the molecule's geometry. The imidazole ring is expected to be largely planar.
Conformational Analysis: By systematically rotating the flexible bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This analysis identifies the lowest-energy (most stable) conformations and the energy barriers between them. nih.govnih.gov For instance, studies on related compounds have identified stable conformations by analyzing the orientation of imidazole rings relative to the rest of the molecule. nih.gov
Table 1: Predicted Structural Parameters for the Imidazole Moiety This interactive table shows typical bond lengths and angles for a substituted imidazole ring, as determined by DFT calculations on analogous compounds. researchgate.net
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6–31G(d,p)) |
| Bond Length | C1 - C2 | 1.39 Å |
| Bond Length | C2 - N3 | 1.41 Å |
| Bond Length | N3 - C4 | 1.36 Å |
| Bond Length | C4 - N5 | 1.39 Å |
| Bond Length | C1 - N5 | 1.41 Å |
| Bond Angle | C1 - C2 - N3 | 107.5° |
| Bond Angle | C2 - N3 - C4 | 108.0° |
| Bond Angle | N3 - C4 - N5 | 110.5° |
| Bond Angle | C4 - N5 - C1 | 106.0° |
| Bond Angle | N5 - C1 - C2 | 108.0° |
Energy Profiles and Transition State Analysis of Key Reactions
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by calculating the energy of reactants, products, and the transition states that connect them. researchgate.netacs.org For this compound, key reactions could include the hydrolysis of the carbonate ester or electrophilic substitution on the imidazole ring.
Methodology:
Reaction Pathway Mapping: The reaction path is mapped by identifying the transition state (TS), which is a first-order saddle point on the potential energy surface. This is the point of maximum energy along the minimum energy path between reactants and products. acs.org
Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (energy barrier), which is a key factor in the reaction rate. researchgate.netacs.org
Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products. acs.org
For example, studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have used quantum chemistry to map out OH-addition and H-abstraction pathways. researchgate.netrsc.org These studies calculate the energy barriers for each potential reaction channel to determine the most favorable pathway. researchgate.netacs.org A similar approach could be applied to understand the stability and reactivity of this compound in various chemical environments.
Prediction of Spectroscopic Properties for Advanced Structural Analysis
Quantum chemical calculations can predict various spectroscopic properties, providing a powerful complement to experimental data for structural elucidation. nih.govresearchgate.net
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a widely used computational tool. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can confirm the proposed structure and assign specific signals to the correct atoms. researchgate.netnih.gov Machine learning algorithms are also emerging as a rapid and accurate method for predicting NMR shifts based on molecular structure. nih.govncssm.educonicet.gov.ar
Vibrational Spectroscopy (FT-IR): Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.gov By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching or C=O bending. This aids in the interpretation of experimental FT-IR spectra. tandfonline.com
Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts This table demonstrates how a comparison between experimental and computationally predicted chemical shifts would be presented for structural verification of an imidazole derivative.
| Carbon Atom | Predicted Shift (ppm) (GIAO/DFT) | Experimental Shift (ppm) | Deviation (ppm) |
| Imidazole C2 | 138.5 | 137.9 | +0.6 |
| Imidazole C4 | 129.0 | 128.8 | +0.2 |
| Imidazole C5 | 121.3 | 121.5 | -0.2 |
| Carbonyl (C=O) | 155.2 | 154.8 | +0.4 |
| Methoxy (B1213986) (-OCH₃) | 55.1 | 54.9 | +0.2 |
| Ethyl (-CH₂-N) | 46.8 | 46.5 | +0.3 |
| Ethyl (-CH₂-O) | 65.7 | 65.4 | +0.3 |
Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways
While quantum chemical calculations typically model molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior in a realistic solvent environment over time. nih.govresearchgate.net
MD simulations of this compound would involve:
Force Field Development: A classical force field, which defines the potential energy of the system as a function of atomic positions, is chosen or developed. This requires parameters for bond stretching, angle bending, dihedral rotations, and non-bonded interactions. nih.gov
System Setup: The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water).
Simulation: The system's evolution is simulated over nanoseconds or longer by solving Newton's equations of motion for each atom.
These simulations can reveal:
Solvent Effects: How solvent molecules arrange around the solute (the solvation shell) and how these interactions influence the molecule's conformation and stability. nih.govacs.org
Transport Properties: For systems like electrolytes, MD can predict properties such as diffusion coefficients and ionic conductivity. researchgate.net
Reaction Pathways: By using advanced techniques like ab initio MD, it is possible to simulate chemical reactions and explore reaction pathways in solution. acs.org
Studies on related carbonate molecules like dimethyl carbonate (DMC) in electrolyte solutions have successfully used MD simulations to understand ion solvation and transport, demonstrating the power of this technique. nih.govresearchgate.netacs.org
Design and Prediction of Novel Derivatives and Their Reactivity Profiles
Computational chemistry is a cornerstone of modern drug design and materials science, enabling the rational design of new molecules with desired properties. tandfonline.com Starting with this compound as a lead structure, computational methods can be used to predict the properties of novel derivatives.
The process often involves:
In Silico Library Generation: A virtual library of derivatives is created by modifying the parent structure, for example, by adding different substituents to the imidazole ring.
Property Calculation: For each derivative, quantum chemical calculations are performed to determine key electronic properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. tandfonline.comnih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Structure-Activity Relationship (SAR): By correlating the calculated properties with potential activity, researchers can identify promising candidates for synthesis. For instance, if the goal is to design a new drug, molecular docking simulations can predict how well the designed derivatives bind to a specific protein target. tandfonline.comresearchgate.net This computational screening significantly reduces the time and cost associated with experimental synthesis and testing.
Advanced Spectroscopic and Structural Analysis for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Pathway Studies
High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the molecular structure and dynamics of 2-(1H-Imidazol-1-yl)ethyl methyl carbonate in solution. Both ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, allowing for the precise assignment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring, the ethyl bridge, and the methyl carbonate group. The chemical shifts (δ) of the imidazole protons (typically in the range of 7-8 ppm) are sensitive to the electronic distribution within the aromatic ring. The protons on the ethyl bridge will appear as two triplets, with their coupling constants providing information about the dihedral angles between them, which is crucial for conformational analysis. The singlet corresponding to the methyl group of the carbonate will likely appear in the upfield region (around 3.8 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carbonate group is expected to have a characteristic downfield shift (around 155 ppm). The carbons of the imidazole ring will resonate in the aromatic region (120-140 ppm), while the ethyl and methyl carbons will appear at higher fields.
Reaction Pathway Studies: By monitoring changes in the NMR spectra over time or under different reaction conditions, one can gain insights into reaction mechanisms. For instance, the formation or cleavage of bonds involving the carbonate or imidazole moieties can be tracked by the appearance or disappearance of specific signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish through-bond connectivity and help in the unambiguous assignment of complex spectra, particularly for reaction intermediates or products. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | ~7.7 | ~137 |
| Imidazole C4-H | ~7.1 | ~129 |
| Imidazole C5-H | ~7.0 | ~119 |
| N-CH₂ (ethyl) | ~4.3 (t) | ~45 |
| O-CH₂ (ethyl) | ~4.5 (t) | ~65 |
| O-CH₃ (methyl carbonate) | ~3.8 (s) | ~55 |
| C=O (carbonate) | - | ~155 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. nih.govmdpi.com These complementary methods are invaluable for characterizing this compound and monitoring its transformations. researchgate.netmdpi.com
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. A prominent feature for this compound is the intense C=O stretching vibration of the carbonate group, typically observed in the region of 1740-1760 cm⁻¹. The C-O stretching vibrations of the carbonate will also be present, usually as two distinct bands between 1250 and 1000 cm⁻¹. The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl and methyl groups will appear around 3100-3150 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The in-plane and out-of-plane bending vibrations of the imidazole ring C-H bonds provide further structural information in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar and symmetric vibrations. The symmetric stretching of the imidazole ring would be a strong feature in the Raman spectrum. While the C=O stretch is also Raman active, it is generally weaker than in the IR spectrum. Raman spectroscopy can be advantageous for reaction monitoring in aqueous media due to the weak scattering of water.
Reaction Monitoring: Both IR and Raman spectroscopy can be employed to follow reaction kinetics. acs.org For example, the disappearance of the characteristic C=O band of the carbonate could indicate its hydrolysis or reaction with a nucleophile. The formation of new vibrational bands would signal the emergence of new functional groups in the product.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1740-1760 (strong) | 1740-1760 (weak) |
| Carbonate (C-O) | Asymmetric Stretch | ~1260 (strong) | |
| Carbonate (C-O) | Symmetric Stretch | ~1080 (strong) | |
| Imidazole Ring | C=N, C=C Stretch | 1450-1600 (medium) | 1450-1600 (strong) |
| Aromatic C-H | Stretching | 3100-3150 (medium) | 3100-3150 (medium) |
| Aliphatic C-H | Stretching | 2850-3000 (medium) | 2850-3000 (strong) |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight of this compound and for elucidating its fragmentation pathways upon ionization. nih.gov This information is critical for structural confirmation and for understanding the molecule's stability and reactivity in the gas phase.
Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) peak would confirm the compound's molecular weight. The molecule is expected to undergo characteristic fragmentation, providing structural clues. chemguide.co.ukmiamioh.edu Common fragmentation pathways would likely involve:
Loss of the methyl carbonate group: Cleavage of the ethyl-oxygen bond could lead to a fragment corresponding to the imidazolylethyl cation.
Loss of CO₂: A rearrangement followed by the loss of carbon dioxide from the carbonate moiety is a possible fragmentation route for carbonate esters. nih.gov
Cleavage of the ethyl chain: Fragmentation within the ethyl linker can also occur.
Imidazole ring fragmentation: At higher energies, the stable imidazole ring may also fragment.
The precise masses of the fragment ions, as determined by HRMS, allow for the deduction of their elemental compositions, which is crucial for proposing and verifying fragmentation mechanisms. nih.gov
Interactive Data Table: Predicted Key Mass Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 184 | [M]⁺ (Molecular Ion) |
| 111 | [M - COOCH₃]⁺ (Loss of methyl carbonate radical) |
| 125 | [M - CH₂CH₂]⁺ (Hypothetical, involves rearrangement) |
| 81 | [C₄H₅N₂]⁺ (Imidazolylmethyl cation) |
| 68 | [C₃H₄N₂]⁺ (Imidazole cation) |
| 59 | [COOCH₃]⁺ (Methyl carbonate cation) |
X-ray Crystallography of Co-crystals or Reaction Intermediates
X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While obtaining a suitable single crystal of this compound itself might be challenging, forming co-crystals with other molecules can facilitate crystallization.
Structural Insights: A crystal structure would reveal the precise conformation of the molecule in the solid state. This includes the orientation of the imidazole ring relative to the ethyl methyl carbonate side chain. Intermolecular interactions, such as hydrogen bonding (if co-crystallized with a hydrogen-bond donor/acceptor) or π-π stacking between imidazole rings, would also be elucidated. nih.govnih.gov This information is invaluable for understanding the solid-state properties and potential for polymorphism.
Mechanistic Relevance: If a stable reaction intermediate can be crystallized, its X-ray structure can provide a snapshot of the reaction pathway. wikipedia.org For instance, if the carbonate group reacts to form a tetrahedral intermediate, its crystallographic characterization would offer direct evidence for the proposed mechanism.
Future Research Directions and Emerging Areas
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research should prioritize the development of environmentally benign synthetic routes to 2-(1H-Imidazol-1-yl)ethyl methyl carbonate. This could involve exploring enzymatic catalysis, the use of renewable starting materials, and the replacement of hazardous reagents and solvents with greener alternatives. Investigating one-pot syntheses that minimize waste and energy consumption would also be a significant step forward. nih.gov
Catalytic Applications and Organocatalysis Potential
Imidazole (B134444) and its derivatives are known to be effective organocatalysts. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating a variety of chemical transformations. acs.org Future studies could explore the potential of this compound as a catalyst or a ligand in catalysis. researchgate.net Its bifunctional nature, possessing both a basic imidazole ring and a potentially reactive carbonate group, could be exploited in novel catalytic cycles. Research into its application in asymmetric catalysis, where the chiral induction is a key objective, could also be a fruitful area.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The development of a continuous flow synthesis for this compound would be a significant advancement for its potential large-scale production. rsc.orgunimi.it Such a system could enable precise control over reaction parameters, leading to higher yields and purity. Furthermore, the integration of in-line purification and analysis techniques could streamline the entire manufacturing process. uc.pt
Exploration of Novel Reactivity Patterns and Selectivity Control
The interplay between the imidazole and methyl carbonate functionalities in this compound could lead to novel reactivity patterns. Research should be directed towards understanding the chemoselectivity of its reactions. For instance, investigations could explore whether reactions occur preferentially at the imidazole ring or the carbonate group under different conditions. Understanding and controlling this selectivity will be crucial for its application as a versatile synthetic intermediate.
Computational Design of Advanced Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for the rational design of new molecules with specific properties. rsc.orgjcchems.com Future research could employ density functional theory (DFT) and other computational methods to design derivatives of this compound with tailored reactivity, stability, and catalytic activity. researchgate.net These in silico studies can guide synthetic efforts, saving time and resources by predicting the most promising candidates for specific applications.
Potential for use in non-traditional synthetic applications
The inherent properties of the imidazole ring suggest potential applications in areas beyond traditional organic synthesis.
CO2 Capture Chemistry: Imidazole-based compounds have shown promise in carbon dioxide capture technologies. researchgate.netresearchgate.netntnu.no The nitrogen atoms in the imidazole ring can reversibly react with CO2. Future research could investigate the efficiency of this compound and its derivatives as sorbents for CO2 capture, potentially leading to more sustainable and cost-effective carbon capture systems.
Supramolecular Chemistry: The imidazole moiety is a well-known building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination. researchgate.netnih.govresearchgate.netmdpi.com The structure of this compound could be exploited in the design of novel supramolecular architectures, such as metal-organic frameworks (MOFs) or self-assembling monolayers. These materials could have applications in areas such as gas storage, separation, and sensing.
Q & A
Basic: What are the established synthetic routes for 2-(1H-Imidazol-1-yl)ethyl methyl carbonate?
The synthesis of imidazole derivatives typically involves N-alkylation or esterification . For example, analogous compounds like 2-(1H-imidazol-1-yl)acetic acid hydrochloride are synthesized via N-alkylation of imidazole with tert-butyl chloroacetate, followed by non-aqueous ester cleavage using titanium tetrachloride . For the target compound, a plausible route involves reacting imidazole with a chloroethyl methyl carbonate intermediate under mild alkaline conditions (e.g., K₂CO₃ in DMF). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) . Purification often employs column chromatography (silica gel, CH₂Cl₂/MeOH eluent) or recrystallization from solvents like ethyl acetate .
Basic: How is the purity and structural integrity of this compound validated experimentally?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and functional groups. For instance, imidazole protons appear at δ 6.8–7.3 ppm, while methyl carbonate groups resonate near δ 3.7–4.3 ppm .
- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups validate the ester linkage .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced: How can conflicting crystallographic data on imidazole derivatives be resolved?
Discrepancies in crystal structures (e.g., hydrogen bonding patterns) arise from varying intermolecular interactions. For example, in (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, intermolecular O–H⋯N hydrogen bonds form helical chains, while weak C–H⋯π interactions stabilize packing . To resolve contradictions:
- Perform temperature-dependent crystallography to assess thermal motion effects.
- Use Hirshfeld surface analysis to quantify intermolecular contacts .
- Cross-validate with density functional theory (DFT) calculations to model hydrogen-bonding energetics.
Advanced: What strategies optimize reaction yields in imidazole alkylation?
Key factors include:
- Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize side reactions.
- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity of imidazole .
- Temperature Control : Reflux conditions (e.g., 333 K for 20 h) ensure complete conversion without decomposition .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
Advanced: How does computational modeling aid in predicting biological activity?
Molecular docking (e.g., AutoDock Vina) can simulate interactions between the compound and targets like enzymes or receptors. For instance, the imidazole ring may coordinate with metal ions (e.g., Zn²⁺ in metalloproteases) or form hydrogen bonds with active-site residues. Pharmacophore modeling identifies critical functional groups (e.g., methyl carbonate as a bioisostere for phosphate) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Large-scale column chromatography is impractical; switch to distillation or recrystallization .
- Reaction Safety : Exothermic alkylation steps require controlled addition and cooling.
- Byproduct Management : Optimize stoichiometry to minimize unreacted imidazole, which can complicate downstream processes .
Methodological: How to design a stability study under varying pH conditions?
- Prepare buffer solutions (pH 1–13) and incubate the compound at 310 K.
- Monitor degradation via HPLC at intervals (0, 24, 48 h).
- Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the carbonate ester in acidic conditions) .
Methodological: What analytical techniques differentiate polymorphic forms?
- X-ray Powder Diffraction (XRPD) : Distinct diffraction patterns identify polymorphs.
- Differential Scanning Calorimetry (DSC) : Melting point variations (e.g., 107–111°C vs. 313–315°C) reflect stability differences .
- Solid-State NMR : Resolve conformational differences in crystal lattices.
Methodological: How to assess the compound’s potential as a prodrug?
- Hydrolysis Studies : Incubate with esterases or simulated biological fluids (e.g., plasma) to detect release of active metabolites.
- LogP Measurement : Determine partition coefficient (e.g., via shake-flask method) to predict membrane permeability .
- In Vitro Bioactivation : Test cytotoxicity against cell lines before/after enzymatic activation.
Methodological: What safety protocols are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
